2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-12(2)15-6-7-16-18(11-15)25-20(21-16)22-19(23)10-14-5-8-17(24-4)13(3)9-14/h5-9,11-12H,10H2,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMGQUNGVCEJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the methoxy-methylphenyl group. Common reagents used in these reactions include sulfur, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods might also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or
Biological Activity
The compound 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a benzothiazole ring and a methoxy-methylphenyl group, which are known to influence its biological properties. The specific molecular formula is , with a molecular weight of 358.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can inhibit specific enzymes involved in cellular processes, potentially disrupting cancer cell proliferation.
- DNA Binding : Studies indicate that compounds with similar structures can bind to DNA, influencing gene expression and leading to cytotoxic effects on cancer cells .
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity against Escherichia coli.
The minimum inhibitory concentrations (MIC) for these compounds suggest a selective action primarily against Gram-positive bacteria, with varying degrees of effectiveness depending on the substituents on the benzothiazole ring .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example:
- Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including lung (A549) and breast cancer cells (MCF-7). The IC50 values for these assays were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.26 |
| MCF-7 | 20.46 |
These findings indicate that the compound exhibits higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting that its efficacy may be influenced by the cellular environment .
Case Studies
- Antitumor Activity in Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitumor activity. The results indicated that compounds with electron-donating groups (such as methoxy) exhibited enhanced cytotoxic effects on cancer cells compared to those with electron-withdrawing groups .
- Mechanistic Insights : Another research effort focused on the mechanism by which similar compounds exert their anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. This was linked to their ability to bind DNA and inhibit topoisomerases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Ring
The position and nature of substituents on the benzothiazole core significantly influence biological activity. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in BTA) enhance binding to kinases like CK-1δ, as seen in its high inhibitory activity .
- Sulfonyl Groups (e.g., methylsulfonyl in ) improve solubility but may reduce membrane permeability compared to hydrophobic isopropyl groups .
Variations in the Acetamide-Linked Aryl Group
The aryl group attached to the acetamide bridge modulates target selectivity and potency:
Key Observations :
- Methoxy Groups (as in the target compound) are associated with improved binding to hydrophobic enzyme pockets, as seen in BTA’s CK-1δ inhibition .
- Halogenated Aryl Groups (e.g., 4-chlorophenyl) enhance antimicrobial activity but may introduce toxicity risks .
- Heterocyclic Modifications (e.g., purinyl in HC-030031) enable selective ion channel blockade but require precise stereoelectronic alignment .
Computational and Docking Insights
Molecular docking studies (e.g., GlideXP in ) suggest that hydrophobic substituents (isopropyl, trifluoromethyl) stabilize benzothiazole derivatives in kinase ATP-binding pockets. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
